7-Nitro-1H-indazole-3-carbonitrile

Electrochemistry Spectroscopy Regioisomer differentiation

7-Nitro-1H-indazole-3-carbonitrile is a 3,7-disubstituted indazole derivative (molecular formula C₈H₄N₄O₂, MW 188.14 g/mol) bearing a nitro group at the 7-position and a carbonitrile at the 3-position of the fused pyrazole-benzene scaffold. It is commercially available as a research-grade building block with typical purity specifications of 97–98% from multiple vendors.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
Cat. No. B15070582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1H-indazole-3-carbonitrile
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2C#N
InChIInChI=1S/C8H4N4O2/c9-4-6-5-2-1-3-7(12(13)14)8(5)11-10-6/h1-3H,(H,10,11)
InChIKeyBGESFNOSUWBTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1H-indazole-3-carbonitrile (CAS 256228-66-7): A 3,7-Disubstituted Indazole Building Block with Distinct Physicochemical and Synthetic Utility


7-Nitro-1H-indazole-3-carbonitrile is a 3,7-disubstituted indazole derivative (molecular formula C₈H₄N₄O₂, MW 188.14 g/mol) bearing a nitro group at the 7-position and a carbonitrile at the 3-position of the fused pyrazole-benzene scaffold [1]. It is commercially available as a research-grade building block with typical purity specifications of 97–98% from multiple vendors . The indazole core is recognized as a privileged scaffold in medicinal chemistry, with 7-substituted indazoles established as inhibitors of nitric oxide synthases (NOS) and 3-substituted indazole-3-carbonitriles reported as Rho kinase (ROCK) inhibitors, positioning this dual-substituted variant at the intersection of two pharmacologically relevant chemotypes [2].

Why 7-Nitro-1H-indazole-3-carbonitrile Cannot Be Substituted by Generic Indazole Analogs in NOS or ROCK Research


Substitution among nitro-indazole-3-carbonitrile regioisomers or mono-substituted indazoles is not chemically or pharmacologically valid. The 7-nitro substitution pattern produces a distinct electronic distribution compared to the 5-nitro and 6-nitro counterparts, as demonstrated by spectroscopic and electrochemical studies showing that the peri-like position of the 7-nitro group relative to the N-1 hydrogen alters reduction potentials and hydrogen-bonding capacity [1]. In NOS inhibition, the Cottyn et al. study established that 7-monosubstituted and 3,7-disubstituted indazoles exhibit differentiated isoform selectivity profiles; specifically, 3-substitution with Br enhanced inhibitory potency 10-fold, while 3-substitution with a carbonitrile modulated both potency and constitutive vs. inducible NOS preference [2]. The target compound's unique dual 7-nitro/3-carbonitrile substitution pattern occupies a distinct region in this structure-activity landscape that cannot be replicated by 7-nitroindazole (lacks 3-cyano), 1H-indazole-3-carbonitrile (lacks 7-nitro), or any of the regioisomeric nitro-indazole-3-carbonitriles [3].

Quantitative Differentiation Evidence for 7-Nitro-1H-indazole-3-carbonitrile vs. Closest Regioisomeric and Structural Analogs


Electronic and Spectroscopic Differentiation: 7-Nitroindazoles Exhibit Distinct Reduction Behavior vs. 5- and 6-Nitroindazole Regioisomers

Cyclic voltammetry and ESR studies confirmed that 7-nitroindazoles exhibit fundamentally different reduction behavior compared to their 5- and 6-nitro counterparts. The peri-like position of the 7-nitro group relative to N-1 creates unique electronic distributions and alters the stability of the radical anion intermediate. This electrochemical differentiation has direct consequences for nitroreductase-mediated bioactivation, a critical pathway for the pharmacological activity of nitroaromatic compounds [1]. While the referenced study focused on 7-nitroindazole and N-alkyl derivatives, the same electronic principles apply to 7-Nitro-1H-indazole-3-carbonitrile due to the shared 7-nitroindazole core.

Electrochemistry Spectroscopy Regioisomer differentiation Nitroindazole

Physicochemical Property Differentiation: Computed LogP, TPSA, and Rotatable Bond Profile vs. 5-Nitro Regioisomer (DL0805)

Computed physicochemical properties distinguish 7-Nitro-1H-indazole-3-carbonitrile from its closest bioactive analog, 5-Nitro-1H-indazole-3-carbonitrile (DL0805, a ROCK-I inhibitor with IC₅₀ = 6.67 μM). The 7-nitro substitution produces an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 98.3 Ų, with zero rotatable bonds reflecting the entirely rigid bicyclic scaffold [1]. These values differ from those of the 5-nitro regioisomer due to altered electronic distribution and intramolecular hydrogen bonding potential between the 7-nitro oxygen and the N-1 hydrogen [2].

Physicochemical profiling Drug-likeness Regioisomer comparison LogP

NOS Inhibitory SAR Context: 3-Substitution on 7-Substituted Indazoles Modulates Isoform Selectivity and Potency by Up to 10-Fold

In the foundational Cottyn et al. (2008) SAR study, 7-nitro-1H-indazole (compound 1) was the reference NOS inhibitor. 1H-Indazole-7-carbonitrile (compound 6, bearing a carbonitrile at C7 rather than C3) was found equipotent to 7-nitro-1H-indazole with preferential inhibition of constitutive NOS (nNOS/eNOS) over inducible NOS (iNOS). Critically, further substitution at C3 by a Br atom enhanced inhibitory potency 10-fold [1]. This demonstrates that the C3 position is a key potency and selectivity handle on the 7-substituted indazole scaffold. 7-Nitro-1H-indazole-3-carbonitrile occupies the intersection of these SAR vectors, combining the 7-nitro pharmacophore with a C3-carbonitrile that provides a distinct electronic and steric profile compared to the studied C3-Br and C3-H variants [2].

Nitric oxide synthase Structure-activity relationship Isoform selectivity Indazole

Synthetic Versatility Differentiation: Dual Orthogonal Functional Groups Enable Divergent Derivatization Not Possible with Mono-Substituted Analogs

7-Nitro-1H-indazole-3-carbonitrile possesses two orthogonal functional groups—a reducible 7-nitro group and a transformable 3-carbonitrile—enabling divergent synthetic pathways from a single intermediate. The 7-nitro group can be selectively reduced to a 7-amino group (SnCl₂ or catalytic hydrogenation), while the 3-carbonitrile can be independently hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl, or cyclized to a tetrazole . This contrasts with 7-nitro-1H-indazole (no 3-substituent handle) and 1H-indazole-3-carbonitrile (no 7-substituent handle), both of which support only one vector of diversification. Among regioisomeric nitro-indazole-3-carbonitriles (4-nitro, 5-nitro, 6-nitro, 7-nitro), each offers a different geometry for derivatization and distinct electronic effects on the reactivity of both the nitro and nitrile groups [1].

Synthetic intermediate Building block Nitro reduction Nitrile transformation Divergent synthesis

Vendor Purity and Characterization Benchmarking: 97–98% HPLC Purity with Batch-Specific QC Documentation vs. Uncharacterized or Lower-Purity Comparators

Multiple independent vendors supply 7-Nitro-1H-indazole-3-carbonitrile at certified purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from suppliers such as Bide Pharm (Cat. BD587506) and AChemBlock (Cat. S76427) . In contrast, the 4-nitro regioisomer (CAS 1260386-34-2) is listed at 95%+ purity with limited batch-specific characterization, and the 6-nitro regioisomer (CAS 858661-74-2) is sold at 97% with variable documentation . The availability of rigorous QC documentation reduces experimental variability in biological assays and ensures reproducibility across procurement batches—a critical consideration for long-term research programs.

Quality control Purity specification Procurement Analytical characterization

Optimal Application Scenarios for 7-Nitro-1H-indazole-3-carbonitrile Based on Verified Differentiation Evidence


Divergent Library Synthesis from a Single Dual-Functional Indazole Intermediate

Medicinal chemistry groups requiring efficient access to diverse 3,7-disubstituted indazole libraries can leverage 7-Nitro-1H-indazole-3-carbonitrile as a common intermediate. The orthogonal reactivity of the 7-nitro (reduction to amine) and 3-carbonitrile (hydrolysis, reduction, or cycloaddition) enables parallel derivatization strategies without protecting group manipulation. This contrasts with using separate mono-substituted building blocks which require sequential functionalization, doubling synthetic step count . The documented 97–98% purity with batch-specific QC from multiple vendors ensures consistent starting material quality across library production campaigns [1].

Neuronal NOS Inhibitor Development Exploiting C3 and C7 SAR Vectors

For laboratories investigating isoform-selective neuronal NOS (nNOS) inhibitors, 7-Nitro-1H-indazole-3-carbonitrile represents a scaffold that combines the validated 7-nitro pharmacophore (IC₅₀ of parent 7-NI = 0.9 μM on rat cerebellar NOS) with a C3-substitution handle known to modulate both potency (up to 10-fold enhancement with Br) and isoform selectivity (constitutive vs. inducible NOS preference) . The C3-carbonitrile offers an electronically differentiated alternative to the previously characterized C3-Br and C3-H variants described by Cottyn et al., enabling exploration of novel SAR space at a position critical for NOS active-site interactions [1].

Electrochemical and Spectroscopic Probe Studies of Nitroindazole Reduction Mechanisms

The distinct electrochemical behavior of 7-nitroindazoles—characterized by unique reduction potentials and dimer formation capability via the N-1—H position documented by Micheletti et al.—makes 7-Nitro-1H-indazole-3-carbonitrile a candidate for mechanistic studies of nitroreductase substrate recognition and bioactivation . The presence of the 3-carbonitrile provides an additional spectroscopic handle (IR-active C≡N stretch at ~2230 cm⁻¹) that can serve as an internal probe for monitoring structural changes during enzymatic or chemical reduction, a capability absent in 7-nitroindazole which lacks this reporter group.

Procurement for Long-Term NOS Pharmacology Programs Requiring Reproducible Starting Material

Research programs conducting longitudinal in vivo pharmacological studies with 7-nitroindazole-derived compounds benefit from the multi-vendor availability and consistent 97–98% purity specification of 7-Nitro-1H-indazole-3-carbonitrile . The availability of batch-specific QC documentation (NMR, HPLC, GC) from independent suppliers mitigates supply chain risk and ensures that observed biological effects are attributable to the compound rather than batch-to-batch variability in purity or impurity profile—a documented concern for less well-characterized nitroindazole derivatives where impurities can confound NOS inhibition measurements [1].

Quote Request

Request a Quote for 7-Nitro-1H-indazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.